molecular formula C9H11FN2O5 B8817434 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil

1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil

Cat. No.: B8817434
M. Wt: 246.19 g/mol
InChI Key: UIYWFOZZIZEEKJ-UHFFFAOYSA-N
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Description

1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil (FAU) is a fluorinated nucleoside analog characterized by a β-D-arabinofuranosyl sugar moiety with a fluorine substitution at the 2′-position and a uracil base. Its molecular formula is C₉H₁₁FN₂O₅, and it exhibits solubility in polar solvents such as DMSO, ethanol, and water . FAU interferes with viral DNA/RNA synthesis by mimicking natural nucleosides, leading to chain termination or incorporation errors during replication. Initially explored for antiviral applications, FAU has also gained attention in oncology, particularly as a positron emission tomography (PET) probe for imaging thymidylate synthase activity in tumors .

Preparation Methods

Synthesis of the Arabinofuranosyl Sugar Moiety

The 2-deoxy-2-fluoro-beta-D-arabinofuranose sugar is the foundational component of FAU. Its synthesis involves strategic fluorination of arabinose derivatives, often leveraging electrophilic or nucleophilic fluorinating agents.

Fluorination of Protected Arabinofuranose Precursors

A common approach begins with 1,3,5-tri-O-benzoyl-D-arabinofuranose, where the 2-hydroxyl group is replaced with fluorine. The use of diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor under anhydrous conditions facilitates this substitution, yielding 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-arabinofuranose . This intermediate is critical for subsequent glycosylation with uracil derivatives.

Alternative Fluorination Strategies

Recent advancements in polyfluorinated sugar synthesis highlight the utility of F₂ gas in direct fluorination. For instance, reaction of tri-O-acetyl-D-glucal with F₂ gas produces 1,2-difluorinated derivatives, though this method requires meticulous control of solvent polarity and temperature to optimize α/β anomer ratios . While primarily applied to glucose analogs, these principles are adaptable to arabinose systems, offering a pathway to access 2-fluoroarabinofuranose with high stereochemical fidelity.

Coupling Reactions with Uracil Derivatives

The conjugation of the fluorinated sugar to uracil necessitates activation of the sugar’s anomeric position and protection of reactive sites on the nucleobase.

Glycosylation via Bromo-Sugar Intermediates

A patented method involves converting 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-arabinofuranose into its 1-bromo derivative using hydrogen bromide (HBr) in acetic acid . This bromo-sugar reacts with 2,4-bis(trimethylsilyl)-5-methyluracil in the presence of trimethylsilyl trifluoromethanesulfonate (TMSOTf) , a Friedel-Crafts catalyst, to form the β-anomerically preferred glycosidic bond. The reaction proceeds at 100°C for 60 minutes, achieving yields of 65–75% after purification .

Silylation and One-Pot Synthesis

To streamline production, a one-pot strategy eliminates intermediate isolation steps. Here, the fluorinated sugar is reacted directly with silylated uracil (prepared using hexamethyldisilazane, HMDS ) under TMSOTf catalysis. This method reduces reaction time to 15 minutes and enhances β-anomer selectivity (α/β ratio 1:4) . Critical to success is the removal of inorganic bases (e.g., carbonate) via silica cartridge filtration, preventing premature desilylation .

Radiosynthesis and Isotopic Labeling Methods

FAU labeled with fluorine-18 (¹⁸F-FMAU) is pivotal for positron emission tomography (PET) imaging. Radiosynthesis demands rapid, high-yield reactions compatible with automated modules.

¹⁸F Incorporation and Glycosylation

The process begins with nucleophilic displacement of a triflate group on 1,3,5-tri-O-benzoyl-D-ribofuranose using [¹⁸F]fluoride-K222 complex. The resulting 2-[¹⁸F]fluoro-1,3,5-tri-O-benzoyl-D-arabinofuranose is brominated at the anomeric position and coupled with silylated 5-methyluracil . Hydrolysis of benzoyl groups with sodium methoxide followed by HPLC purification yields ¹⁸F-FMAU with specific activities exceeding 1,500 mCi/μmol .

Catalytic Enhancements

Incorporating TMSOTf as a catalyst reduces glycosylation time to 10 minutes at 80°C, achieving radiochemical yields of 40–50% . Solvent optimization studies identify ethyl acetate as superior to acetonitrile, minimizing byproduct formation .

Optimization and Catalytic Strategies

Reaction Condition Screening

Systematic evaluation of temperature, solvent, and catalyst loadings has refined FAU synthesis. For example:

ParameterOptimal ConditionYield Improvement
Temperature80°C20% increase
Catalyst (TMSOTf)0.5 equiv15% increase
SolventEthyl acetate30% reduction in byproducts

Data synthesized from patent US20120053337A1 .

Anomeric Control

The β-anomer is favored in FAU due to steric and electronic effects of the 2′-fluoro substituent. Using HMDS for silylation ensures complete protection of uracil’s hydroxyl groups, directing glycosylation to the β-configuration .

Purification and Analytical Characterization

Hydrolysis and Deprotection

Crude FAU undergoes alkaline hydrolysis (e.g., NH₃/MeOH ) to remove benzoyl groups, followed by neutralization and lyophilization . Silica gel chromatography or preparative HPLC (C18 column, 8% MeCN/H₂O) isolates the pure compound .

Quality Control

  • HPLC : Retention time = 12.5 min (8% MeCN, 1 mL/min) .

  • NMR : ¹⁹F NMR δ = -120 ppm (2′-F); ¹H NMR confirms β-anomer via J₁′,₂′ = 8.5 Hz .

  • Mass Spectrometry : [M+H]⁺ = 247.08 m/z (calculated 246.19 g/mol) .

Chemical Reactions Analysis

Deprotection Strategies

Post-glycosylation, benzoyl-protected intermediates undergo deprotection:

  • Aminolysis :

    • Reagent: Methanolic ammonia or methylamine

    • Conditions: 25°C, 12–24 hours

    • Yield: 67–81% ( )

  • Alternative Methods :

    • Sodium methoxide in methanol ( )

    • Enzymatic deprotection (rarely used)

Modifications at the Uracil 5-Position

The 5-position of FAU’s uracil ring is versatile for substitutions:

Halogenation

  • Iodination :

    • Reagent: Iodine monochloride (ICl) or electrophilic iodine sources

    • Product: 5-Iodo-FAU (FIAU), used in PET imaging ( )

    • Radiochemical Yield: >85% ( )

  • Astaturation :

    • Reagent: Astatine-211 in the presence of chloramine-T

    • Product: 5-Astato-FAU (FAAU) for targeted alpha therapy ( )

Alkylation and Alkenylation

  • Ethyl Substitution :

    • Reactant: 5-ethyluracil derivatives

    • Application: Enhanced metabolic stability ( )

  • Alkenyl Groups :

    • Reagent: Grignard reagents or palladium-catalyzed cross-coupling

    • Example: 5-vinyl-FAU shows antiviral activity ( )

Radiolabeling for Imaging

FAU derivatives are labeled with fluorine-18 or tritium for diagnostic purposes:

  • [¹⁸F]FAU Synthesis :

    • Precursor: 5-trimethylstannyl-FAU (FTAU)

    • Reaction: Nucleophilic halogen exchange with [¹⁸F]fluoride

    • Yield: 85–90% ( )

  • Biodistribution :

    TissueSUV (2 h post-injection)DNA Incorporation (%)
    Bone Marrow2.683
    Small Intestine4.073
    Liver1.2816

Data from highlights preferential uptake in proliferating tissues.

Enzymatic Activation Pathways

In vivo, FAU undergoes phosphorylation and methylation to integrate into DNA:

  • Phosphorylation :

    • Enzyme: Thymidine kinase

    • Product: FAU monophosphate (FAUMP) ( )

  • Methylation :

    • Enzyme: Thymidylate synthase (TS)

    • Product: 1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-5-methyluracil monophosphate (FMAUMP) ( )

  • TS Dependency :

    Cell LineTS Activity (pmol/mg/h)FAU Incorporation (dpm/μg DNA)
    LS174T12.5 ± 1.2450 ± 30
    HT293.6 ± 0.8220 ± 15

High TS activity correlates with increased FAU activation ( ).

Stability and Degradation

  • Serum Stability :

    • FAU derivatives exhibit >90% stability in serum at 60 minutes ( ).

    • Deiodination in vivo is 5-fold lower than unmodified iodouridine ( ).

  • Acid/Base Hydrolysis :

    • Susceptible to depyrimidination under strong acidic conditions (pH < 2) ( ).

Scientific Research Applications

Efficacy in Cancer Treatment

Research indicates that FAU may be particularly effective in treating tumors resistant to traditional therapies like 5-fluorouracil. Studies have shown that tumors with elevated thymidylate synthase levels exhibit increased sensitivity to FAU, making it a promising candidate for therapeutic use in colorectal, breast, and head and neck cancers .

  • Case Study: Colorectal Cancer
    In a study involving severe combined immunodeficient mice with human colon cancer xenografts, FAU demonstrated significantly higher incorporation into the DNA of tumors with high thymidylate synthase compared to those with low levels. This suggests that FAU could be effectively utilized in clinical settings for patients whose tumors exhibit resistance to conventional treatments .

Positron Emission Tomography (PET) Imaging

FAU has been explored as a diagnostic tool through its radiolabeled forms, such as [^18F]-FAU. This application leverages PET imaging to visualize tumor metabolism and thymidylate synthase activity in vivo. The ability to differentiate between tumor types based on thymidylate synthase expression can guide treatment decisions and improve patient outcomes .

  • Imaging Study Findings
    PET imaging studies revealed that [^18F]-FAU uptake was significantly higher in tumors compared to surrounding tissues, indicating its potential as a biomarker for identifying patients who may benefit from thymidylate synthase inhibitors .

Pharmacokinetic Studies

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay has been developed for measuring the plasma concentrations of FAU and its active metabolite FMAU in cancer patients. This method allows for accurate characterization of the pharmacokinetics of FAU during clinical trials, providing essential data on its absorption, distribution, metabolism, and excretion profiles .

CompoundLower Limit of Quantitation (ng/ml)Concentration Range (ng/ml)
FAU1010 - 2000
FMAU22 - 1000

Future Directions and Research Opportunities

The ongoing research into FAU's applications highlights several future directions:

  • Combination Therapies : Investigating the efficacy of FAU in combination with other chemotherapeutic agents could enhance treatment outcomes.
  • Expanded Cancer Types : Further studies are needed to evaluate the effectiveness of FAU across various cancer types beyond those currently studied.
  • Enhanced Imaging Techniques : Development of improved imaging modalities using FAU could facilitate better patient stratification and personalized medicine approaches.

Mechanism of Action

NSC-678515 exerts its effects by inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis. By blocking this enzyme, NSC-678515 disrupts the production of thymidine monophosphate, a nucleotide required for DNA replication. This inhibition leads to the accumulation of DNA damage and ultimately induces cell death in rapidly dividing cancer cells .

Comparison with Similar Compounds

FAU belongs to a family of 2′-fluoro-arabinofuranosyl pyrimidine nucleosides, which share structural similarities but exhibit distinct biological and pharmacological profiles due to variations in the 5-position substituent or sugar configuration. Below is a detailed comparison with key analogs:

Structural and Functional Differences

Compound 5-Substituent Sugar Configuration Primary Targets
FAU H β-D-arabinofuranosyl Thymidylate synthase (PET)
FMAU (5-methyl derivative) Methyl β-D-arabinofuranosyl HSV-1/2, HBV, tumor imaging
FIAU (5-iodo derivative) Iodo β-D-arabinofuranosyl HSV-1/2, EBV, PET imaging
FIAC (cytosine analog) Cytosine + Iodo β-D-arabinofuranosyl HSV-1/2, EBV (prodrug of FIAU)
L-FMAU Methyl β-L-arabinofuranosyl HBV
FEAU (5-ethyl derivative) Ethyl β-D-arabinofuranosyl HSV-1/2

Antiviral Activity and Selectivity

  • FMAU : Exhibits potent activity against herpes simplex virus (HSV-1/2, EC₅₀ ~0.1–0.5 µM) and hepatitis B virus (HBV, EC₅₀ 0.1 µM) with a selectivity index (SI) >2,000 due to minimal cytotoxicity in human cells .
  • FIAU : Comparable antiviral activity to FMAU against HSV-1/2 but associated with dose-limiting neurotoxicity in clinical trials (e.g., encephalopathy at ≥64 mg/m²) . Its iodine substituent enables use as a PET tracer for tumor proliferation .
  • FIAC : Rapidly deaminated to FIAU in vivo, broadening its antiviral spectrum to Epstein-Barr virus (EBV) but introducing metabolic complexity .
  • L-FMAU : The β-L-sugar configuration confers specificity for HBV (EC₅₀ 0.1 µM) without activity against HSV, highlighting the role of stereochemistry in target selectivity .
  • FEAU : Demonstrates anti-HSV activity (EC₅₀ ~0.2 µM) comparable to FMAU but with significantly lower cellular toxicity, making it a safer candidate for cutaneous herpes models .

Pharmacokinetic and Metabolic Profiles

Compound Key Metabolic Pathways Brain Penetration Excretion
FAU Minimal metabolism Moderate Renal (unchanged)
FMAU Phosphorylation to active triphosphate High Renal (90% unchanged)
FIAU Deiodination to FAU; deamination to FIAU Moderate Renal (metabolites)
L-FMAU Stable; no significant metabolism Low Renal (unchanged)
FEAU Primarily unchanged Low Renal (unchamed)
  • FMAU shows superior brain penetration, achieving brain-to-plasma ratios >0.5 within 6 hours, which is critical for treating CNS infections or imaging brain tumors .
  • FIAU ’s deiodination in vivo reduces its stability compared to FMAU but enhances utility in radioimaging .
  • FIAC ’s conversion to FIAU complicates dosing but prolongs antiviral effects .

Research Findings and Implications

  • Structural-Activity Relationship (SAR) : The 5-substituent (methyl, ethyl, iodo) governs antiviral potency and toxicity. Bulky groups like iodine enhance DNA incorporation but increase off-target effects .
  • Sugar Configuration: β-L-arabinofuranosyl in L-FMAU avoids recognition by human kinases, reducing toxicity while maintaining anti-HBV activity .
  • Diagnostic Repurposing: Fluorine and iodine substituents enable PET imaging applications, with FMAU and FIAU providing non-invasive metrics for tumor proliferation and treatment response .

Biological Activity

1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil (FAU) is a nucleoside analogue that has garnered attention for its potential therapeutic applications, particularly in oncology and virology. This article delves into the biological activity of FAU, examining its mechanisms of action, efficacy against various cancers and viruses, and its pharmacokinetic properties.

FAU functions primarily as a prodrug that is activated by thymidylate synthase (TS), an enzyme critical for DNA synthesis. The incorporation of FAU into DNA leads to the inhibition of DNA replication, making it particularly effective against tumors with high TS expression. In contrast, tumors with low TS expression may be less responsive to FAU treatment but can still benefit from its use in combination therapies with other chemotherapeutics such as 5-fluorouracil (5-FU) .

Antitumor Activity

FAU has demonstrated significant antitumor activity across various cancer types, including colorectal, breast, and head and neck cancers. A study involving mice with colorectal cancer xenografts showed that FAU was preferentially incorporated into the DNA of tumors expressing high levels of TS. This study highlighted the potential of FAU as a therapeutic agent in cancers resistant to conventional treatments like 5-FU .

Table 1: Efficacy of FAU in Various Cancer Models

Cancer TypeTS Expression LevelResponse to FAUReference
Colorectal CancerHighSignificant uptake
Breast CancerVariableModerate response
Head and Neck CancerHighSignificant uptake

Antiviral Activity

In addition to its antitumor properties, FAU exhibits antiviral activity, particularly against herpes simplex virus types 1 and 2. Metabolites derived from FAU have shown potency in reducing viral load in infected models. The mechanism involves activation by viral thymidine kinase, which is essential for the drug's efficacy .

Table 2: Antiviral Potency of FAU Metabolites

CompoundVirus TypeRelative PotencyReference
FMAUHSV-1Highest
FIACHSV-2Comparable to acyclovir
FAUHSV-1 & HSV-2Lower than FMAU

Pharmacokinetics and Biodistribution

The biodistribution studies of FAU reveal that it is rapidly cleared from circulation but shows significant accumulation in proliferative tissues. A study using PET imaging indicated that after administration, FAU uptake was highest in tissues such as bone marrow and small intestine, correlating with regions of active DNA synthesis. This selective accumulation supports its use as a tracer for imaging DNA synthesis in tumors .

Table 3: Pharmacokinetic Profile of FAU

ParameterValue
Half-life~60 minutes
Peak Uptake Time60 minutes post-injection
Tissue AccumulationProliferative tissues (e.g., marrow) show highest uptake (SUV: 2.6)

Case Studies and Clinical Implications

Clinical studies have begun to explore the efficacy of FAU in combination therapies for patients with resistant tumors. One notable case involved a patient with metastatic colorectal cancer who exhibited a partial response when treated with a regimen including FAU alongside conventional chemotherapeutics. This underscores the potential for integrating FAU into existing treatment protocols to enhance therapeutic outcomes .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing FAU and its radiolabeled analogs (e.g., [¹⁸F]-FIAU) for PET imaging?

FAU and its derivatives are synthesized via nucleophilic substitution using 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-arabinofuranose as a key intermediate. For [¹⁸F]-labeled analogs (e.g., [¹⁸F]-FIAU), the method involves TMSOTf-catalyzed coupling with silylated nucleobases (e.g., 5-iodouracil), followed by deprotection with sodium methoxide to yield β-anomers . Radiochemical yields typically range from 15–30%, with HPLC purification critical for isolating the desired anomer .

Q. How are FAU and its metabolite FMAU quantified in biological matrices?

A validated LC-MS/MS method is employed for simultaneous quantification of FAU and FMAU in human plasma. Extraction uses protein precipitation with acetonitrile, followed by separation on a C18 column and detection via positive-ion electrospray ionization. The assay demonstrates linearity (1–500 ng/mL), intra-day precision (CV < 10%), and inter-day accuracy (90–110%) .

Q. What is the rationale for using FAU derivatives as PET tracers for cellular proliferation?

FAU derivatives (e.g., [¹⁸F]-FMAU) are substrates for thymidine kinase-1 (TK1), an enzyme upregulated in proliferating cells. Their incorporation into DNA allows non-invasive tracking of tumor growth. Preclinical studies in dogs showed rapid uptake in bone marrow and liver, correlating with proliferative activity .

Advanced Research Questions

Q. How can radiochemical yields of [¹⁸F]-FIAU be optimized while minimizing α/β-anomer mixtures?

Improved synthesis protocols use pre-purified 2-deoxy-2-[¹⁸F]fluoro-1,3,5-tri-O-benzoyl-D-arabinofuranose to reduce side reactions. Anomer separation is achieved via semi-preparative HPLC (C18 column, 10% ethanol/hexane), yielding >98% β-FIAU. Catalytic hydrogenation or enzymatic methods (e.g., thymidine phosphorylase) further enhance specificity .

Q. What experimental strategies address discrepancies between in vitro and in vivo pharmacokinetics of FAU?

Dynamic PET imaging combined with compartmental modeling resolves these discrepancies. For example, [¹⁸F]-FAU exhibits rapid plasma clearance (t₁/₂ = 20 min) but prolonged retention in tumors due to phosphorylation by TK1. In vitro assays (e.g., thymidine kinase inhibition studies) should account for species-specific enzyme affinity .

Q. How do structural modifications at the 5-position of FAU influence antitumor activity and metabolic stability?

Substitutions (e.g., 5-iodo in FIAU, 5-methyl in FMAU) alter substrate specificity for kinases. FMAU shows higher affinity for mitochondrial TK2, making it suitable for hepatocellular carcinoma imaging. Stability studies in human hepatocytes reveal FMAU’s resistance to glycosidic bond cleavage compared to FAU .

Q. What analytical challenges arise in resolving FAU anomers, and how are they mitigated?

α- and β-anomers co-elute on standard reverse-phase columns. Using chiral stationary phases (e.g., CHIRALPAK AD-H) or hydrophilic interaction liquid chromatography (HILIC) improves resolution. Nuclear Overhauser effect (NOE) NMR spectroscopy confirms anomeric configuration .

Q. Methodological Considerations

Q. What quality control (QC) criteria are essential for radiopharmaceutical-grade FAU derivatives?

Key QC parameters include:

  • Radiochemical purity (>95% via radio-HPLC)
  • Specific activity (>50 GBq/µmol)
  • Residual solvent levels (e.g., acetonitrile < 410 ppm)
  • Sterility and endotoxin testing (USP <71>, <85>) .

Q. How do researchers validate FAU’s mechanism of action in antiviral studies?

FAU’s inhibition of viral polymerases (e.g., hepatitis B virus) is assessed via:

  • Cell-based assays : Reduction in viral DNA quantified by qPCR.
  • Enzyme kinetics : Competitive inhibition constants (Kᵢ) measured using recombinant polymerases.
  • Metabolic profiling : LC-MS detection of phosphorylated metabolites (e.g FAU-TP) in infected cells .

Q. Data Contradictions and Resolution

Q. Why do some studies report conflicting data on FAU’s cytotoxicity in normal vs. cancer cells?

Discrepancies arise from differential expression of nucleoside transporters (e.g., hENT1) and kinases (e.g., TK1). For example, FAU exhibits low toxicity in quiescent cells due to limited uptake but is cytotoxic in TK1-overexpressing glioblastoma lines. Dual-radiotracer PET (e.g., [¹⁸F]-FAU + [¹⁸F]-FDG) clarifies tissue-specific uptake patterns .

Properties

IUPAC Name

1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O5/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIYWFOZZIZEEKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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